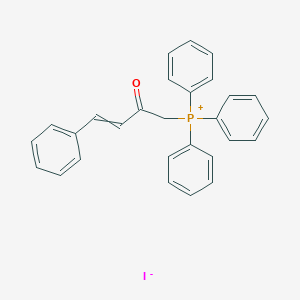
(2-Oxo-4-phenylbut-3-en-1-yl)(triphenyl)phosphanium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Oxo-4-phenylbut-3-en-1-yl)(triphenyl)phosphanium iodide is a chemical compound that features a unique combination of a phosphonium ion and an α,β-unsaturated ketone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-4-phenylbut-3-en-1-yl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an α,β-unsaturated ketone, such as benzylideneacetone. The reaction is carried out in the presence of an iodinating agent, such as iodine or hydroiodic acid, under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Reactants: Triphenylphosphine, benzylideneacetone, iodine.
Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 60-80°C.
Procedure: The reactants are mixed in a suitable solvent, such as dichloromethane or toluene, and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using advanced techniques such as column chromatography or high-performance liquid chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
(2-Oxo-4-phenylbut-3-en-1-yl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The α,β-unsaturated ketone moiety can undergo nucleophilic addition reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as primary amines, thiols, or alcohols are used under mild conditions, typically at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to prevent over-oxidation.
Substitution: Halide exchange reactions are carried out using halide salts such as sodium bromide or potassium chloride in polar solvents like acetonitrile.
Major Products Formed
Nucleophilic Addition: The major products are the corresponding adducts formed by the addition of nucleophiles to the α,β-unsaturated ketone.
Oxidation: The major product is the phosphine oxide derivative.
Substitution: The major products are the substituted phosphonium salts.
科学研究应用
(2-Oxo-4-phenylbut-3-en-1-yl)(triphenyl)phosphanium iodide has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound is used as a catalyst or catalyst precursor in various organic reactions, such as the Wittig reaction and the Staudinger reaction.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Material Science: The compound is used in the development of new materials with unique properties, such as conductive polymers and photoactive materials.
作用机制
The mechanism of action of (2-Oxo-4-phenylbut-3-en-1-yl)(triphenyl)phosphanium iodide involves its ability to act as a nucleophile and electrophile in various chemical reactions. The phosphonium ion can stabilize negative charges, making it a useful intermediate in reactions involving carbanions. The α,β-unsaturated ketone moiety can undergo nucleophilic addition reactions, forming stable adducts with nucleophiles. The compound’s ability to form stable complexes with biological molecules also makes it useful in biological studies.
相似化合物的比较
Similar Compounds
(2-Oxo-4-phenylbut-3-en-1-yl)(triphenyl)phosphanium bromide: Similar in structure but contains a bromide ion instead of an iodide ion.
(2-Oxo-4-phenylbut-3-en-1-yl)(triphenyl)phosphanium chloride: Similar in structure but contains a chloride ion instead of an iodide ion.
(2-Oxo-4-phenylbut-3-en-1-yl)(triphenyl)phosphanium fluoride: Similar in structure but contains a fluoride ion instead of an iodide ion.
Uniqueness
(2-Oxo-4-phenylbut-3-en-1-yl)(triphenyl)phosphanium iodide is unique due to its specific combination of a phosphonium ion and an α,β-unsaturated ketone. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with various nucleophiles and biological molecules. The presence of the iodide ion also imparts unique reactivity compared to other halide analogs.
属性
CAS 编号 |
61553-38-6 |
|---|---|
分子式 |
C28H24IOP |
分子量 |
534.4 g/mol |
IUPAC 名称 |
(2-oxo-4-phenylbut-3-enyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C28H24OP.HI/c29-25(22-21-24-13-5-1-6-14-24)23-30(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28;/h1-22H,23H2;1H/q+1;/p-1 |
InChI 键 |
ASGFUHIOLCESRV-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


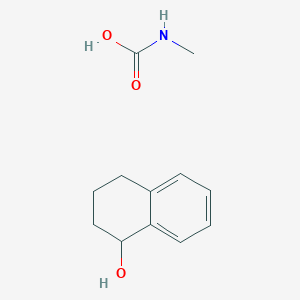
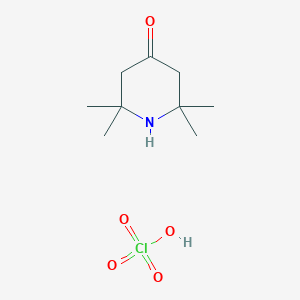
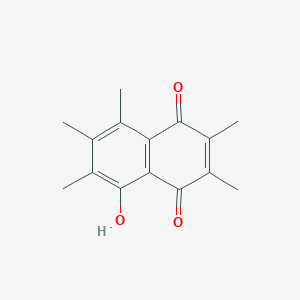
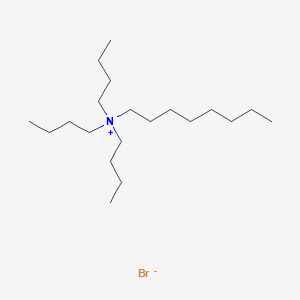
![3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14588669.png)
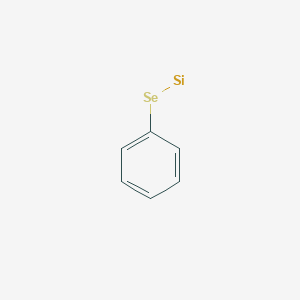
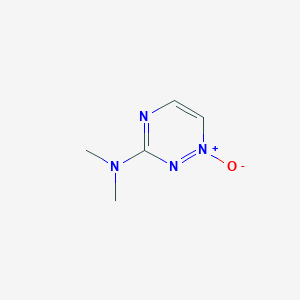
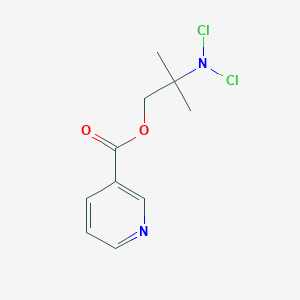

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
![2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14588702.png)


![Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane](/img/structure/B14588733.png)
